

Spectroscopic Profile of 3,6-Dichlorocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dichlorocarbazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,6-Dichlorocarbazole**, a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. This guide also includes detailed experimental protocols and a workflow diagram to aid in the practical application of this information.

Spectroscopic Data Summary

The empirical formula for **3,6-Dichlorocarbazole** is $C_{12}H_7Cl_2N$, with a molecular weight of approximately 236.1 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **3,6-Dichlorocarbazole** are presented below.

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
11.58	s	-	1H	NH
8.28	d	2.0	2H	H-4, H-5
7.52	d	8.6	2H	H-1, H-8
7.42	dd	8.6, 2.0	2H	H-2, H-7

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Type	Assignment
138.7	Quaternary (4°)	C-4a, C-4b
126.1	Tertiary (3°)	C-4, C-5
123.2	Quaternary (4°)	C-8a, C-9a
122.8	Quaternary (4°)	C-3, C-6
120.2	Tertiary (3°)	C-2, C-7
112.7	Tertiary (3°)	C-1, C-8

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement.

Technique	Ion	Calculated m/z	Found m/z
HRMS (EI)	[M] ^{•+}	234.9956	234.9961

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis also identified the following major fragments[1]:

- Top Peak (Base Peak): m/z 235
- Second Highest Peak: m/z 199
- Third Highest Peak: m/z 237

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. While a complete experimental spectrum with a full peak list is not readily available in the literature, a computational study using Density Functional Theory (DFT) has been performed on **3,6-Dichlorocarbazole**, and the calculated vibrational frequencies are reported to be in good agreement with experimental results[2]. Based on the structure of **3,6-Dichlorocarbazole** and typical IR absorption ranges, the following characteristic peaks are expected:

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3400	N-H stretch	Carbazole N-H
3100-3000	C-H stretch	Aromatic C-H
1600-1450	C=C stretch	Aromatic ring
~800	C-Cl stretch	Aryl chloride

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3,6-Dichlorocarbazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- **Filtration:** Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any particulate matter.
- **Analysis:** Acquire the ^1H and ^{13}C NMR spectra on a spectrometer. An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts to 0 ppm.

Mass Spectrometry (High-Resolution)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
- **Ionization:** An appropriate ionization technique is used to generate molecular ions. For this compound, electron ionization (EI) is a suitable method.
- **Mass Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

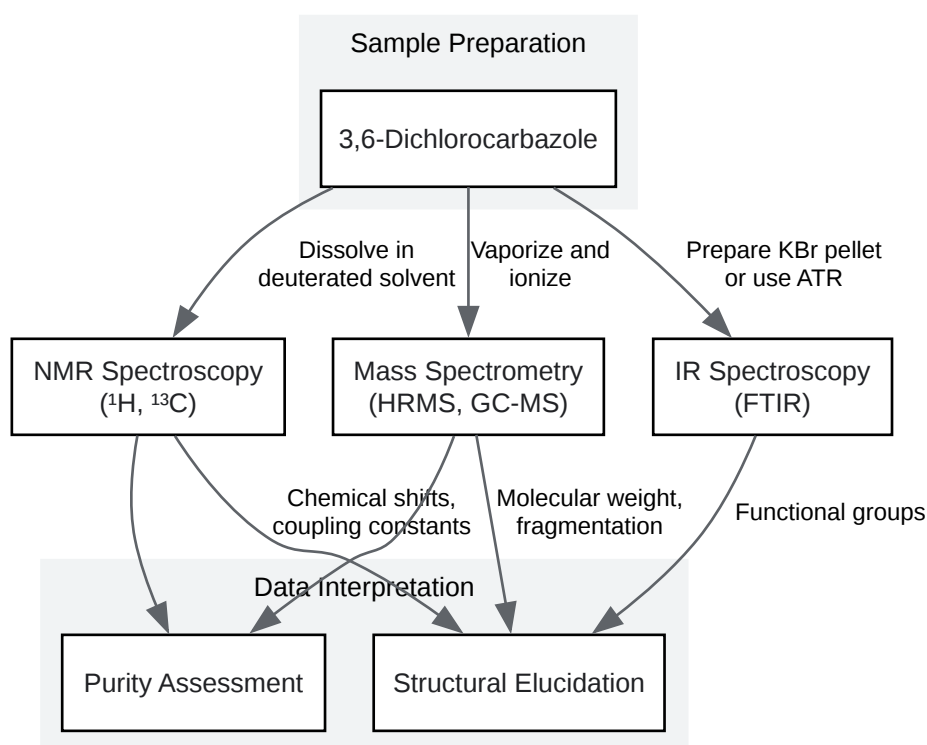
For a solid sample like **3,6-Dichlorocarbazole**, the following methods are commonly used:

- **KBr Pellet Method:**
 - Grind a small amount of the sample with dry potassium bromide (KBr) powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
- **Attenuated Total Reflectance (ATR) Method:**
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3,6-Dichlorocarbazole**.



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A typical workflow for spectroscopic analysis.

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References

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- 2. 3,6-Dichlorocarbazole | C₁₂H₇Cl₂N | CID 236487 - PubChem [pubchem.ncbi.nlm.nih.gov]
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